Gilteritinib - 1254053-43-4

Gilteritinib

Catalog Number: EVT-253565
CAS Number: 1254053-43-4
Molecular Formula: C29H44N8O3
Molecular Weight: 552.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gilteritinib (formerly ASP2215) is a small molecule classified as a tyrosine kinase inhibitor (TKI). [] It is primarily known for its potent and selective inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and AXL. [] In scientific research, Gilteritinib serves as a valuable tool for investigating the role of FLT3 and AXL in various cellular processes, particularly in the context of AML. It allows researchers to manipulate the activity of these kinases and study the downstream consequences on cell proliferation, differentiation, and survival.

Future Directions
  • Expanding therapeutic applications: The broad range of activity of Gilteritinib against several tyrosine kinases, including ALK, warrants further investigation into its potential applications in other malignancies beyond AML. []

  • Investigating the role of the immune system: Research into the influence of the immune system on Gilteritinib's activity is crucial. [] Understanding how T cell and NK cell populations interact with AML cells in the presence of Gilteritinib could lead to the development of immunotherapeutic approaches that synergize with the drug's effects.

Midostaurin

  • Compound Description: Midostaurin is a multi-target kinase inhibitor that targets FLT3, as well as several other kinases, including KIT, PDGFR, VEGFR, and PKC. It is approved by the FDA for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) who are FLT3 mutation-positive, in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation, and as maintenance therapy following consolidation chemotherapy. [, ]
  • Relevance: Midostaurin and Gilteritinib are both FLT3 inhibitors, but Gilteritinib is more selective for FLT3. [, ] Gilteritinib has shown efficacy in patients who have relapsed or are refractory to prior FLT3 inhibitors, including midostaurin. [] Clinical trials are ongoing to compare the efficacy and safety of gilteritinib and midostaurin in combination with chemotherapy in patients with newly diagnosed FLT3mut+ AML. []

Sorafenib

  • Compound Description: Sorafenib is a multi-kinase inhibitor that targets FLT3, as well as other kinases, including VEGFR, PDGFR, KIT, and RAF. [] It is FDA-approved for the treatment of unresectable hepatocellular carcinoma, advanced renal cell carcinoma, and differentiated thyroid carcinoma.
  • Relevance: Sorafenib and Gilteritinib are both FLT3 inhibitors, but Gilteritinib has a different binding profile and is more selective for FLT3. [] Similar to midostaurin, Gilteritinib has shown efficacy in patients who have relapsed or are refractory to sorafenib. []

Quizartinib

  • Compound Description: Quizartinib is a highly selective FLT3 inhibitor. It has shown clinical activity in patients with relapsed or refractory FLT3-ITD-positive AML, including those who have relapsed after prior treatment with other FLT3 inhibitors. []
  • Relevance: Quizartinib and Gilteritinib are both potent and selective FLT3 inhibitors. [] Both drugs have been compared in clinical trials, with Gilteritinib demonstrating a longer duration of response and potentially longer overall survival, while Quizartinib may achieve remission faster. []

CUDC-907

  • Compound Description: CUDC-907 is a dual inhibitor of PI3K and histone deacetylases (HDACs). It has demonstrated potent anti-leukemic activity in preclinical models of FLT3-ITD AML, in part by downregulating FLT3 expression. [, ]
  • Relevance: While not structurally related to Gilteritinib, CUDC-907 shows synergistic antileukemic effects when combined with Gilteritinib. [, ] CUDC-907 counteracts Gilteritinib-induced FLT3 upregulation, enhancing the drug's efficacy. [, ]

Trametinib

  • Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, kinases involved in the MAPK/ERK signaling pathway. [] It is FDA-approved for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.
  • Relevance: Trametinib effectively inhibits MEK-ERK signaling, which is often hyperactivated in Gilteritinib-resistant AML cells with NRAS mutations. [] Combining Trametinib with Gilteritinib shows promise as a potential therapeutic approach for overcoming Gilteritinib resistance. []

Azacitidine

  • Compound Description: Azacitidine is a pyrimidine nucleoside analog that inhibits DNA methyltransferase, leading to hypomethylation of DNA and cytotoxicity in rapidly dividing cells like leukemia cells. [] It is FDA-approved for the treatment of various myelodysplastic syndromes and AML.
  • Relevance: Azacitidine is often used in combination with Gilteritinib in patients with newly diagnosed AML who are ineligible for intensive chemotherapy. [] Studies suggest that the combination of Gilteritinib and Azacitidine is synergistic and may improve outcomes in these patients. []

Venetoclax

  • Compound Description: Venetoclax is a BCL-2 inhibitor that promotes apoptosis in leukemia cells. [] It is FDA-approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
  • Relevance: Venetoclax has been explored in combination with Gilteritinib and intensive chemotherapy regimens like CLIA (Cladribine, Idarubicin, Cytarabine) for newly diagnosed FLT3-mutated AML. [] While early results suggest similar efficacy to Gilteritinib and chemotherapy alone, the addition of venetoclax may prolong count recovery. [] Further studies are needed to determine the optimal role of Venetoclax in this setting.
Overview

Gilteritinib is a novel compound primarily developed as a targeted therapy for acute myeloid leukemia (AML) characterized by mutations in the FMS-like tyrosine kinase-3 gene. This compound is recognized for its potent and selective inhibition of both the wild-type and mutated forms of the FMS-like tyrosine kinase-3 receptor, particularly the internal tandem duplications that lead to constitutive activation of this receptor. Gilteritinib has shown promise in improving survival rates among patients with relapsed or refractory AML, making it a significant advancement in oncological pharmacotherapy .

Source and Classification

Gilteritinib, initially known as ASP2215, belongs to the class of small molecule tyrosine kinase inhibitors. These compounds are designed to interfere with the signaling pathways that promote cell proliferation and survival in cancer cells. Specifically, Gilteritinib targets the FMS-like tyrosine kinase-3 receptor, which plays a critical role in hematopoiesis and is frequently mutated in various hematological malignancies, including AML. The rapid development of Gilteritinib was facilitated by prior research into other inhibitors targeting the same pathway, allowing for a more streamlined approach to its clinical application .

Synthesis Analysis

The synthesis of Gilteritinib involves several key steps that utilize standard organic chemistry techniques. The initial stages typically include:

  1. Coupling Reactions: The synthesis begins with the coupling of 4-nitropyrazole-3-carboxylic acid with various amines to form intermediates.
  2. Reduction Reactions: Subsequent reduction steps convert nitro groups into amines, facilitating further functionalization.
  3. Final Modifications: The final compound is obtained through substitutive reactions involving heterocyclic compounds, followed by deprotection steps where necessary.

Detailed methodologies often include techniques such as high-performance liquid chromatography for purification and characterization of intermediates and final products .

Molecular Structure Analysis

Gilteritinib's molecular structure can be described by its chemical formula and specific functional groups that contribute to its activity:

  • Chemical Formula: C22H24ClN5O
  • Molecular Weight: Approximately 405.91 g/mol
  • Structural Features: The structure includes a pyrazole ring system, which is crucial for its interaction with the FMS-like tyrosine kinase-3 receptor. The presence of chlorine and nitrogen atoms plays a significant role in modulating its biological activity.

The three-dimensional conformation of Gilteritinib allows it to effectively bind to the active site of the target enzyme, inhibiting its function .

Chemical Reactions Analysis

Gilteritinib undergoes various chemical reactions that are critical for its pharmacological activity:

  1. Binding Interactions: Upon administration, Gilteritinib binds to the ATP-binding site of the FMS-like tyrosine kinase-3 receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Metabolism: In vivo studies indicate that Gilteritinib is metabolized primarily by cytochrome P450 enzymes, leading to several metabolites that may also exhibit pharmacological activity or toxicity.
  3. Resistance Mechanisms: Research indicates that prolonged exposure can lead to resistance through mutations in the target receptor or activation of alternative signaling pathways .
Mechanism of Action

The mechanism of action of Gilteritinib is centered on its ability to inhibit the FMS-like tyrosine kinase-3 receptor:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding pocket, Gilteritinib prevents phosphorylation events that are essential for cell survival and proliferation.
  2. Induction of Apoptosis: Studies demonstrate that treatment with Gilteritinib leads to increased apoptosis in AML cells through mechanisms involving caspase activation and downregulation of anti-apoptotic proteins like survivin .
  3. Cell Cycle Arrest: Gilteritinib has been shown to induce cell cycle arrest at the G0–G1 phase, further contributing to its anti-cancer effects .
Physical and Chemical Properties Analysis

Gilteritinib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide but exhibits limited solubility in water, which can affect its bioavailability.
  • Stability: The compound remains stable under physiological conditions but may undergo degradation when exposed to extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on formulation but generally falls within a range typical for small organic molecules.

These properties are critical when considering formulation strategies for effective drug delivery .

Applications

The primary application of Gilteritinib lies within oncology, specifically in treating patients with acute myeloid leukemia harboring FMS-like tyrosine kinase-3 mutations:

  1. Clinical Use: Gilteritinib has been approved for use in relapsed or refractory AML patients who have previously received other treatments.
  2. Research Applications: Ongoing studies are exploring its efficacy against other malignancies characterized by similar mutations or aberrant signaling pathways.
  3. Combination Therapies: There is interest in evaluating Gilteritinib's effectiveness when combined with other therapeutic agents, potentially enhancing treatment outcomes through synergistic effects .
Introduction to FLT3 Mutations in Acute Myeloid Leukemia (AML)

Molecular Pathogenesis of FLT3-ITD and FLT3-TKD Mutations

The FLT3 receptor comprises five extracellular immunoglobulin-like domains, a transmembrane region, a cytoplasmic juxtamembrane (JM) domain, and two intracellular tyrosine kinase domains (TKD1 and TKD2). In healthy hematopoiesis, FLT3 activation requires binding by its ligand (FL), inducing receptor dimerization, trans-phosphorylation, and downstream signaling through STAT5, RAS/MAPK, and PI3K/AKT pathways [1] [8].

FLT3-ITD mutations typically involve in-frame duplications of 3 to over 100 nucleotides within exons 14 or 15, encoding the JM domain (amino acids 572-613) [1] [6]. The JM domain normally exerts autoinhibitory control over the TKD. ITD insertions disrupt this autoinhibition, leading to ligand-independent dimerization, constitutive autophosphorylation, and persistent activation of downstream pro-survival and proliferative signals [1] [8]. Notably, FLT3-ITD mutations preferentially activate STAT5 signaling compared to wild-type FLT3, contributing to leukemic cell survival [1]. Insertion sites (IS) vary significantly; approximately 70% occur within the JM domain (JMD-ITDs), while ~30% occur in the beta1-sheet of TKD1 (TKD1-ITDs) [6]. TKD1-ITDs confer unique structural changes and differential sensitivity to FLT3 inhibitors compared to JMD-ITDs [6] [8].

FLT3-TKD mutations most commonly affect codon D835 within the activation loop of TKD1 (exon 20), often substituting aspartic acid with tyrosine (D835Y) or histidine [1] [3] [8]. Less frequent TKD mutations involve deletions or insertions around this codon. These mutations stabilize the activation loop in an open, active conformation, facilitating constitutive kinase activity independent of ligand binding or dimerization [1] [8]. While TKD mutations activate similar downstream pathways as ITD mutations (MAPK, AKT), their STAT5 activation is generally less pronounced [1].

Table 1: Characteristics of FLT3 Mutations in AML

Mutation TypeGenomic LocationFrequency in AMLPrimary Molecular ConsequenceCommon Co-occurring Mutations
FLT3-ITDExons 14/15 (JM domain), rarely TKD120-25%Disrupted autoinhibition → Ligand-independent dimerization & constitutive activationNPM1 (53.5%), DNMT3A (34.6%) [3]
FLT3-TKDExon 20 (TKD, D835)5-10%Stabilized active kinase conformation → Ligand-independent activationMLL rearrangements, AML1-ETO [3]

Prognostic Implications of FLT3 Dysregulation in AML

FLT3 mutations confer significant prognostic implications in AML, although the impact varies considerably based on mutation type, allelic burden, insertion site, and coexisting genetic alterations.

FLT3-ITD is widely recognized as a marker of poor prognosis. Patients harboring FLT3-ITD typically present with high leukocyte counts (mean WBC 72.9 × 10⁹/L vs. 24.2 × 10⁹/L in FLT3-wild-type (FLT3wt) AML; P=0.000), elevated bone marrow blast percentages (mean 65.9% vs. 56.0%; P=0.024), and are predominantly found within cytogenetically normal AML (NK-AML; 64.8% vs. 48.4%; P=0.043) [3]. The negative prognostic impact is significantly influenced by the mutant allelic ratio (AR), calculated as the ratio of mutant to wild-type alleles. Patients with a high AR (≥0.5) experience significantly worse overall survival (OS), relapse-free survival (RFS), and event-free survival (EFS) compared to those with low AR (<0.5) or FLT3wt AML [1] [6] [14]. Furthermore, the insertion site (IS) within FLT3 independently affects outcomes. Patients with ITDs inserting into the TKD1 beta1-sheet (TKD1-ITD) exhibit inferior survival compared to those with JM domain insertions (JMD-ITD), with estimated 4-year OS probabilities of 0.30 vs. 0.44 (P=0.032) [6]. This effect persists even in the era of FLT3 inhibitor therapy [6]. Co-occurring mutations modulate prognosis: NPM1 mutations partially ameliorate the adverse effect of FLT3-ITD, particularly when the AR is low, leading to classification in the intermediate-risk category per ELN 2017 guidelines [1] [15]. Conversely, co-mutations in WT1 or TET2 are associated with particularly dismal outcomes [3] [9].

FLT3-TKD mutations exhibit a less clear prognostic impact compared to ITD. While some studies suggested a potential negative effect, meta-analyses and large cohorts like the RATIFY trial found no significant independent prognostic value for FLT3-TKD regarding OS, EFS, or CIR when adjusted for other factors [2] [8] [9]. Unlike ITD, TKD mutation burden does not correlate strongly with outcome [2]. However, FLT3-TKD mutations frequently co-occur with specific cytogenetic abnormalities like inv(16) and MLL rearrangements [2] [3].

Table 2: Prognostic Factors in FLT3-Mutated AML

FactorImpact on PrognosisKey FindingsClinical Implication
FLT3-ITD Allelic Ratio (AR)High AR (≥0.5) = PoorIndependent predictor of OS, RFS, EFS; Higher relapse rates [1] [6]Incorporated into ELN 2017 risk stratification (Intermediate if NPM1mut/ITDlow; Adverse if ITDhigh)
FLT3-ITD Insertion Site (IS)TKD1-ITD = Poor4-yr OS: JMDsole 44%, JMD/TKD1 50%, TKD1sole 30% (P=0.032) [6]May influence response to FLT3 inhibitors; Resistance to midostaurin more common with TKD1-ITD
Co-mutation: NPM1Favorable within FLT3-ITDAbrogates negative impact of WT1 mutation; Improves outcome particularly with low ITD AR [9]Defines intermediate-risk group in ELN 2017/2022
Co-mutation: WT1AdverseStrong negative prognostic impact; Interaction with NPM1 and treatment (Midostaurin beneficial in WT1mut) [9]Potential marker for intensified therapy/HSCT
FLT3-TKD MutationControversial/NeutralNo significant independent impact on OS/EFS in multivariate analyses [2] [8] [9]Less influential on risk stratification than ITD

Historical Context of FLT3-Targeted Therapies

The discovery of FLT3 mutations in 1996/1997 ignited intense efforts to develop targeted inhibitors [1] [8]. First-generation FLT3 inhibitors (e.g., midostaurin, lestaurtinib, sorafenib) were multi-kinase inhibitors with relatively modest activity against FLT3 and significant off-target effects. Sorafenib, initially developed as a RAF kinase inhibitor, demonstrated FLT3 inhibitory activity and showed promise in early trials, improving overall response rates (ORR) when combined with chemotherapy in FLT3-ITD+ AML (ORR 79% vs. 58% for mono-chemotherapy; P=0.039) [4]. However, its lack of specificity contributed to toxicity and limited efficacy.

The landmark RATIFY/CALGB 10603 trial established midostaurin, a type I multi-kinase inhibitor, as the first FLT3 inhibitor to significantly improve survival in newly diagnosed FLT3-mutated AML (ITD or TKD) when combined with intensive chemotherapy. Compared to chemotherapy plus placebo, midostaurin combination therapy significantly improved median OS (74.7 vs. 25.6 months; HR 0.78, P=0.009) and EFS (8.0 vs. 3.0 months; P<0.001) [6] [17]. This benefit was consistent across FLT3 mutation subtypes (ITD and TKD) and allelic ratios [17], leading to FDA approval in 2017. However, midostaurin's limitations included incomplete suppression of FLT3 signaling, susceptibility to resistance mutations (particularly at the D835 residue in the TKD), and significant inhibition of other kinases (KIT, PKC, VEGFR, PDGFR) causing off-target toxicities [5] [7] [8].

The need for more potent and selective agents drove the development of second-generation FLT3 inhibitors. These were designed for enhanced specificity, greater potency against both FLT3-ITD and FLT3-TKD (including activation loop mutations like D835Y), and activity against common resistance mutations. Quizartinib (AC220, a type II inhibitor) demonstrated high single-agent activity in relapsed/refractory (R/R) FLT3-ITD+ AML but showed limited efficacy against TKD mutations, which often confer resistance to type II inhibitors [8] [19]. Crenolanib, a potent type I inhibitor active against both ITD and TKD mutations, showed promise in early-phase trials [8].

Gilteritinib (ASP2215) emerged as a highly potent, oral, second-generation type I FLT3/AXL inhibitor. Preclinical studies highlighted its superior selectivity and ability to inhibit both FLT3-ITD and FLT3-TKD mutations (including FLT3-ITD-D835Y and FLT3-D835Y), overcoming a key resistance mechanism to earlier type II inhibitors [5] [7] [8]. Its single-agent activity was confirmed in the phase I/II CHRYSALIS trial, where gilteritinib induced responses in 40% of heavily pretreated R/R FLT3mut+ AML patients, with a composite complete remission (CRc) rate of 52% at the 120 mg/day dose selected for phase III evaluation [7] [10].

The subsequent phase III ADMIRAL trial proved pivotal, comparing single-agent gilteritinib (120 mg/day) to salvage chemotherapy (investigator's choice: MEC, FLAG-IDA, or low-dose cytarabine/azacitidine) in 371 patients with R/R FLT3mut+ AML. Gilteritinib significantly improved median OS (9.3 months vs. 5.6 months; HR 0.637, P<0.001), CR/CRh rate (34.0% vs. 15.3%), and transfusion independence rates (31.1% of transfusion-dependent patients became independent) [7] [10]. This practice-changing study led to FDA approval of gilteritinib for R/R FLT3mut+ AML in 2018, establishing it as a new standard of care. Gilteritinib's success validated the strategy of potent, selective FLT3 inhibition and demonstrated that targeted monotherapy could outperform conventional chemotherapy in molecularly defined AML subsets. Ongoing research explores gilteritinib in frontline combinations and maintenance settings.

Table 3: Evolution of Key FLT3 Inhibitors in AML

Inhibitor (Generation)TypeKey TargetsPivotal Trial/SettingOutcome vs. ComparatorLimitations
Midostaurin (1st)I (Multi-TKI)FLT3, KIT, PKC, VEGFR, PDGFRRATIFY (ND, ITD/TKD + Chemo)↑ OS (74.7 vs 25.6 mo; P=0.009) ↑ EFS (8 vs 3 mo) [6] [17]Modest FLT3 potency; Off-target toxicity; Susceptible to TKD resistance mutations
Sorafenib (1st)II (Multi-TKI)FLT3, RAF, VEGFR, PDGFRVarious (R/R or ND + Chemo)↑ ORR with chemo (P=0.039) [4]; Improved EFS in some studiesSignificant off-target effects; Skin toxicity; Limited single-agent durability
Quizartinib (2nd)II (Selective)FLT3 (ITD), KITQuANTUM-R (R/R ITD+)↑ OS (27 vs 20 wk; HR 0.76) vs Chemo [8]Limited activity vs TKD mutations; Susceptible to D835 resistance; QT prolongation
Gilteritinib (2nd)I (Selective)FLT3 (ITD/TKD), AXLADMIRAL (R/R ITD/TKD)↑ OS (9.3 vs 5.6 mo; HR 0.637, P<0.001) ↑ CR/CRh (34% vs 15.3%) [7] [10]Resistance via on-target mutations (e.g., F691L) or parallel pathways

Properties

CAS Number

1254053-43-4

Product Name

Gilteritinib

IUPAC Name

6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide

Molecular Formula

C29H44N8O3

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C29H44N8O3/c1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36/h5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34)

InChI Key

GYQYAJJFPNQOOW-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5

Solubility

<1 mg/mL

Synonyms

ASP-2215; ASP2215; ASP 2215; Gilteritinib.

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.